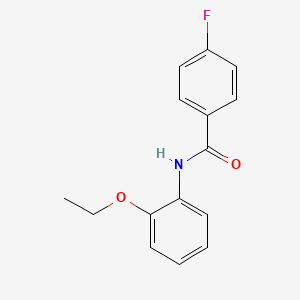

N-(2-ethoxyphenyl)-4-fluorobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO2/c1-2-19-14-6-4-3-5-13(14)17-15(18)11-7-9-12(16)10-8-11/h3-10H,2H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOEQEGOSTUSNCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301291394 | |

| Record name | N-(2-Ethoxyphenyl)-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301291394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349129-51-7 | |

| Record name | N-(2-Ethoxyphenyl)-4-fluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=349129-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Ethoxyphenyl)-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301291394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Amide Bond Formation

The creation of the amide bond in N-(2-ethoxyphenyl)-4-fluorobenzamide is central to its synthesis. Traditional methods have proven effective and are widely documented.

Carbodiimide-Mediated Coupling Strategies

The use of carbodiimides as coupling agents is a cornerstone of amide bond formation. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently employed. These reagents activate the carboxylic acid, 4-fluorobenzoic acid, allowing for nucleophilic attack by the amine, 2-ethoxyaniline.

The reaction is often facilitated by the addition of 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov HOBt acts as a coupling additive that minimizes side reactions and reduces the loss of chiral integrity, leading to a purer product and improved yields. The combination of EDC and HOBt is a well-established method for synthesizing various benzamide (B126) derivatives. nih.gov For instance, the synthesis of N-(2-hydroxyethyl)-4-(trifluoromethoxy)benzamide, a related compound, was successfully achieved with excellent yields using EDC and HOBt. nih.gov This highlights the effectiveness of this strategy for forming the amide linkage.

Acyl Halide Reactivity in this compound Synthesis

An alternative and highly efficient route involves the use of acyl halides, specifically 4-fluorobenzoyl chloride. This method is characterized by its rapid and often vigorous reaction with amines. libretexts.org The high reactivity of the acyl chloride with the primary amine of 2-ethoxyaniline facilitates the formation of the amide bond.

This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. libretexts.org The synthesis of N-(2,4-difluorophenyl)-2-fluorobenzamide from 2-fluorobenzoyl chloride and 2,4-difluoroaniline (B146603) demonstrates the high yield potential of this standard condensation procedure. mdpi.com The general mechanism involves the nucleophilic substitution of the chlorine atom on the acyl chloride by the amine. libretexts.org

Optimization of Reaction Conditions: Solvent Selection, Temperature, and Reaction Time

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. The choice of solvent can significantly influence reaction rates and outcomes. Solvents such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), and acetonitrile (B52724) are commonly used. researchgate.netnanobioletters.com The selection depends on the specific reagents and their solubility.

Temperature is another critical parameter. While some reactions proceed efficiently at room temperature, others may require heating to increase the reaction rate. researchgate.net For instance, optimizing the synthesis of certain fluorinated heterocycles involved refluxing at ambient pressure in various solvents, with acetonitrile yielding the best results at elevated temperatures. researchgate.net Conversely, some reactions are initiated at 0°C to control the initial exothermic reaction before being allowed to proceed at room temperature. nih.gov

Reaction time is also a key variable. Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes. researchgate.net Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) helps determine the optimal reaction time to ensure completion without the formation of degradation products.

| Coupling Agent | Additive | Solvent | Temperature | Typical Yield | Reference |

| EDC | HOBt | DMSO | 0°C to 25°C | High | nih.gov |

| DCC | - | DCM | Room Temp | Good | nih.gov |

Innovative Catalytic Approaches in Amide Synthesis

Recent advancements in organic synthesis have introduced novel catalytic methods that offer improved efficiency, selectivity, and sustainability for amide bond formation.

Palladium-Catalyzed Amidation Techniques

Palladium catalysts have emerged as powerful tools in carbon-nitrogen bond formation, including amidation reactions. researchgate.net These methods can offer alternative pathways to amide synthesis, sometimes under milder conditions than traditional methods. Palladium-catalyzed cross-coupling reactions, for example, have been utilized to synthesize various N-aryl compounds. nih.govnih.gov While direct palladium-catalyzed amidation for this compound is not extensively documented, the versatility of palladium catalysis in forming C-N bonds suggests its potential applicability. Research on the palladium-catalyzed synthesis of related benzothiazole (B30560) and carbazole (B46965) derivatives showcases the broad utility of this approach. researchgate.netnih.gov

Microwave-Assisted Organic Synthesis (MAOS) Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has revolutionized chemical synthesis by significantly reducing reaction times and often improving yields. rasayanjournal.co.in The direct and rapid heating of the reaction mixture by microwaves leads to a localized superheating effect, accelerating the reaction rate. rasayanjournal.co.in This technology has been successfully applied to a wide range of organic reactions, including the synthesis of various heterocyclic compounds and amides. nih.govscispace.comresearchgate.net

The application of microwave irradiation to the synthesis of amides can shorten reaction times from several hours to mere minutes. researchgate.net For example, the synthesis of quinoline (B57606) derivatives and other heterocyclic scaffolds has been achieved with high efficiency using microwave-assisted, multi-component reactions. nih.gov This "green chemistry" approach is often more energy-efficient and can sometimes be performed under solvent-free conditions, further enhancing its appeal. researchgate.netrasayanjournal.co.in

| Technique | Catalyst/Mediator | Key Advantages | Reference |

| Palladium-Catalyzed Amidation | Palladium complexes | High selectivity, mild conditions | researchgate.netnih.gov |

| Microwave-Assisted Synthesis | - | Rapid reaction times, increased yields | researchgate.netrasayanjournal.co.innih.gov |

Green Chemistry Principles in this compound Production

The production of amides, including this compound, has traditionally relied on methods that use stoichiometric coupling reagents, leading to significant chemical waste. ucl.ac.ukresearchgate.net In response, the application of green chemistry principles is pivotal for developing more sustainable and environmentally benign synthetic routes. rsc.orguniroma1.it While specific green synthesis protocols for this compound are not extensively documented in public literature, general strategies for eco-friendly amide bond formation are directly applicable. nih.govnih.gov

Key green approaches focus on minimizing waste, avoiding hazardous solvents, and reducing energy consumption. uniroma1.itjddhs.com These strategies include:

Catalytic Direct Amidation: One of the foremost green strategies is the direct coupling of a carboxylic acid (4-fluorobenzoic acid) and an amine (2-ethoxyaniline) using a catalyst, which generates water as the only byproduct. Boric acid has been identified as a cheap, readily available, and environmentally friendly catalyst for such amidations. semanticscholar.orgbohrium.comsciepub.com This approach avoids the poor atom economy of classic methods that require pre-activation of the carboxylic acid and generate stoichiometric waste. ucl.ac.uk

Solvent-Free and Alternative Solvent Systems: Eliminating organic solvents is a core principle of green chemistry. nih.gov Amide synthesis can be performed under solvent-free conditions, for instance, by directly heating a mixture of the carboxylic acid and amine with a catalyst. semanticscholar.orgtandfonline.comnih.govresearchgate.net Microwave-assisted synthesis is another energy-efficient technique that can accelerate reactions in the absence of a solvent. nih.govmdpi.com When a solvent is necessary, greener alternatives to hazardous solvents like methylene (B1212753) chloride or DMF are preferred. researchgate.netjddhs.com These include water, supercritical fluids like CO₂, and bio-based solvents such as cyclopentyl methyl ether (CPME). nih.govjddhs.comnih.gov

Biocatalysis: The use of enzymes offers a highly selective and sustainable method for amide bond formation under mild conditions. nih.govrsc.org Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been effectively used to catalyze the synthesis of various amides from carboxylic acids and amines in green solvents, with high yields and simplified purification. nih.gov This enzymatic approach has the potential to be a reliable industrial process for direct amide synthesis. nih.gov

Table 1: Overview of Green Chemistry Strategies for Amide Synthesis

| Green Strategy | Description | Example Reagents/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Catalytic Direct Amidation | Direct coupling of a carboxylic acid and an amine using a sub-stoichiometric amount of a catalyst. | Boric acid; Ceric ammonium (B1175870) nitrate (B79036) (CAN); Ruthenium complexes. | High atom economy (water is the only byproduct), reduced waste. | semanticscholar.orgsciepub.commdpi.com |

| Solvent-Free Synthesis | Reaction is conducted without a solvent medium, often using thermal or mechanical (mechanochemistry) energy. | Direct heating; Microwave irradiation; Ball-milling. | Eliminates solvent waste, simplifies product isolation, reduces environmental impact. | semanticscholar.orgtandfonline.comnih.govmdpi.com |

| Biocatalysis | Use of enzymes to catalyze the amide bond formation. | Lipases (e.g., Candida antarctica lipase B). | High selectivity, mild reaction conditions (temperature, pH), biodegradable catalyst. | nih.govnih.govrsc.org |

| Alternative Solvents | Replacement of hazardous organic solvents with environmentally benign alternatives. | Water; Supercritical CO₂; Bio-based solvents (e.g., CPME, 2-MeTHF). | Reduced toxicity and pollution, improved safety, potential for recycling. | nih.govjddhs.com |

Derivatization Strategies and Analog Synthesis

The this compound scaffold serves as a versatile template for creating diverse chemical analogs. Derivatization is a key strategy in medicinal chemistry to refine biological activity, selectivity, and pharmacokinetic properties through systematic structural modifications. frontiersin.orgnih.gov

Structure-activity relationship (SAR) studies often involve the systematic substitution of the aromatic rings to probe the electronic and steric requirements for biological activity. nih.govpolyu.edu.hk

Ethoxyphenyl Ring Modifications: The 2-ethoxyphenyl ring offers multiple positions for substitution. Analogs can be synthesized by altering the nature and position of the ethoxy group. For example, replacing the ethoxy group with other alkoxy groups of varying chain lengths (e.g., methoxy, propoxy) or introducing substituents such as methyl or halogen atoms onto the ring can modulate lipophilicity and binding interactions.

Fluorobenzamide Ring Modifications: The 4-fluorophenyl ring is also a prime target for modification. The fluorine atom can be moved to the ortho or meta positions to create isomers like N-(2-ethoxyphenyl)-2-fluorobenzamide or N-(2-ethoxyphenyl)-3-fluorobenzamide. mdpi.com Furthermore, introducing additional substituents like chloro, bromo, or small alkyl groups can fine-tune the electronic properties of the ring. nanobioletters.com The synthesis of such analogs typically starts from the appropriately substituted benzoyl chloride or benzoic acid. mdpi.com

Table 2: Potential Substitutions for SAR Studies

| Scaffold Moiety | Position of Substitution | Example Substituent (R) | Rationale for Modification | Reference |

|---|---|---|---|---|

| Ethoxyphenyl | Ortho (C2) | -OCH₃, -O(n-Pr), -CH₃ | Modulate lipophilicity and steric bulk near the amide nitrogen. | frontiersin.orgresearchgate.net |

| Para/Meta (C4/C5) | -F, -Cl, -CH₃ | Explore electronic effects and potential new binding interactions. | nanobioletters.comelsevierpure.com | |

| Fluorophenyl | Ortho/Meta (C2/C3) | -F | Investigate the impact of fluorine's position on activity (regioisomers). | mdpi.com |

| Other positions | -Cl, -Br, -CF₃, -OCH₃ | Vary electronic properties (electron-withdrawing vs. donating) and size. | mdpi.com |

More profound structural modifications involve altering the core connectivity or appending larger functional groups. One strategy is to replace the amide linker (-CONH-) with a bioisostere, such as a thioamide (-CSNH-), which can increase metabolic stability while retaining key hydrogen bonding features. nih.gov Another approach involves using the benzamide core as a building block for more complex molecules. For instance, linking the scaffold to heterocyclic structures like piperazine, pyrazine, or oxadiazole can access new biological targets or improve pharmacokinetic profiles. researchgate.netmdpi.comnih.gov Such syntheses often involve multi-step sequences where the core benzamide is functionalized to allow coupling with other molecular fragments. nih.gov

The presence of a fluorine atom makes this compound and its analogs ideal candidates for labeling with the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F) for use in Positron Emission Tomography (PET) imaging. benthamdirect.com PET is a powerful non-invasive imaging technique used in both clinical diagnostics and biomedical research. google.com ¹⁸F is a preferred radionuclide due to its convenient half-life (109.8 min) and low positron energy, which allows for high-resolution imaging. google.com

The synthesis of ¹⁸F-labeled benzamides typically involves a one-step nucleophilic aromatic substitution (SₙAr) reaction. nih.gov A precursor molecule, where the fluorine position is occupied by a good leaving group such as a nitro (-NO₂) or a mesylate group, is reacted with [¹⁸F]fluoride. nih.govnih.gov The reaction is usually carried out at an elevated temperature in an aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov The resulting ¹⁸F-labeled tracer is then rapidly purified using High-Performance Liquid Chromatography (HPLC) to achieve the high radiochemical purity required for in vivo studies. umich.edunih.gov Such tracers have been developed for imaging targets like sigma receptors in the brain and in tumors. nih.govnih.govnih.gov

Table 3: General Scheme for ¹⁸F-Labeling of Benzamide Analogs

| Precursor Type | Leaving Group | Typical Reaction Conditions | Radiochemical Yield (RCY) | Reference |

|---|---|---|---|---|

| Nitro-benzamide | -NO₂ | [¹⁸F]F⁻/K₂CO₃/Kryptofix-222, DMSO, 140-160°C | 3-10% | nih.govnih.gov |

| Tosyloxy-benzamide | -OTs | [¹⁸F]F⁻/K₂CO₃/Kryptofix-222, Acetonitrile, 120°C | 30-60% | umich.edunih.gov |

| Mesyloxy-benzamide | -OMs | [¹⁸F]F⁻, base, aprotic solvent | Variable | nih.gov |

Regioselectivity—the ability to control the exact position of a chemical group—is crucial in the synthesis of fluorobenzamide derivatives, as different isomers can have vastly different biological properties. mdpi.com The standard synthesis of this compound is inherently regioselective, achieved by coupling 2-ethoxyaniline with 4-fluorobenzoyl chloride. The position of the fluorine atom is pre-determined by the starting material.

Synthesizing other regioisomers, such as the 2-fluoro or 3-fluoro analogs, simply requires starting with the corresponding 2-fluorobenzoyl chloride or 3-fluorobenzoyl chloride. mdpi.com More advanced synthetic challenges arise when multiple fluorine atoms or other substituents are desired on the ring. The development of novel synthetic methods that allow for the regioselective introduction of fluorine onto an existing aromatic ring is an active area of research. For example, methods using α-fluoronitroalkenes as synthetic equivalents of α-fluoroalkynes have been developed for the regioselective synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles, showcasing modern approaches to controlling fluorine placement. rsc.org For benzamides, regiocontrol is most commonly achieved by using building blocks where the substitution pattern is already established.

Compound Index

Advanced Spectroscopic and Diffraction Analyses

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of N-(2-ethoxyphenyl)-4-fluorobenzamide in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the proton and carbon environments and their connectivity can be constructed.

The ¹H NMR spectrum provides specific information about the chemical environment of each proton in the molecule. The predicted spectrum for this compound would exhibit distinct signals for the amide proton, the aromatic protons on both phenyl rings, and the protons of the ethoxy group.

The amide proton (N-H) is expected to appear as a broad singlet in the downfield region, typically around 8.5-9.5 ppm, due to its acidic nature and the deshielding effect of the adjacent carbonyl group. The protons of the ethoxy group should present as a characteristic triplet for the methyl (CH₃) protons around 1.4 ppm and a quartet for the methylene (B1212753) (CH₂) protons around 4.1 ppm, arising from coupling with each other.

The aromatic region is more complex. The 4-fluorophenyl ring protons are anticipated to form an AA'BB' system, appearing as two sets of signals, each integrating to two protons. The protons ortho to the carbonyl group are expected around 7.9-8.1 ppm, appearing as a doublet of doublets due to coupling with both the neighboring proton and the fluorine atom. The protons meta to the carbonyl group are predicted around 7.2-7.4 ppm, also as a doublet of doublets. The protons on the 2-ethoxyphenyl ring are expected to show four distinct multiplets between 6.9 and 8.2 ppm, reflecting their unique electronic environments.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Amide (N-H) | 8.5 - 9.5 | broad singlet | - |

| Ar-H (ortho to C=O) | 7.9 - 8.1 | doublet of doublets | ~ 8.8, 5.5 |

| Ar-H (ortho to NH) | 8.1 - 8.3 | doublet | ~ 7.8 |

| Ar-H (meta to C=O) | 7.2 - 7.4 | triplet (pseudo) | ~ 8.8 |

| Ar-H (ethoxyphenyl) | 6.9 - 7.2 | multiplet | - |

| Ethoxy (-OCH₂) | 4.0 - 4.2 | quartet | ~ 7.0 |

| Ethoxy (-CH₃) | 1.3 - 1.5 | triplet | ~ 7.0 |

The ¹³C NMR spectrum confirms the carbon framework of the molecule. The spectrum for this compound is expected to show 15 distinct signals, corresponding to each unique carbon atom. The carbonyl carbon (C=O) is the most deshielded, appearing around 164-166 ppm. The carbon atom bonded to the fluorine (C-F) will show a characteristic large coupling constant (¹JCF ≈ 250 Hz) and appear at a high chemical shift, typically 162-165 ppm. The carbon attached to the ethoxy group's oxygen (C-O) is also significantly downfield, expected around 148-150 ppm. The remaining aromatic carbons appear in the typical range of 114-140 ppm, while the aliphatic carbons of the ethoxy group are found upfield, with the -OCH₂ carbon around 64 ppm and the -CH₃ carbon around 15 ppm.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | 164 - 166 |

| C-F | 162 - 165 (d, ¹JCF ≈ 250 Hz) |

| C-O (Ethoxy) | 148 - 150 |

| Aromatic C (quaternary) | 120 - 140 |

| Aromatic C-H | 114 - 132 |

| Ethoxy (-OCH₂) | ~ 64 |

| Ethoxy (-CH₃) | ~ 15 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by establishing through-bond correlations.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) couplings. Key expected correlations include the cross-peak between the ethoxy group's -CH₂ and -CH₃ protons, as well as correlations between adjacent protons on both aromatic rings.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond C-H coupling). It allows for the definitive assignment of each protonated carbon in the ¹³C spectrum by linking it to its known ¹H signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial as it shows long-range (typically 2-3 bond) correlations between protons and carbons. For this compound, the most critical HMBC correlation would be from the amide N-H proton to the carbonyl carbon and to the quaternary carbon of the 2-ethoxyphenyl ring, unequivocally linking the two halves of the molecule across the amide bond. Other key correlations would exist from the aromatic protons to neighboring carbons, confirming the substitution pattern on each ring.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Studies

Vibrational spectroscopy probes the functional groups within the molecule. Based on data from analogous fluorinated benzamides, the FTIR spectrum of this compound is expected to show several characteristic absorption bands. mdpi.com The N-H stretching vibration should appear as a sharp peak in the region of 3300-3400 cm⁻¹. The strong carbonyl (C=O) stretch, known as the Amide I band, is anticipated around 1650-1670 cm⁻¹. mdpi.com The Amide II band, which is a combination of N-H bending and C-N stretching, is expected near 1530-1550 cm⁻¹. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the asymmetric and symmetric C-O-C stretching of the ether linkage would produce strong signals in the 1200-1250 cm⁻¹ and 1020-1050 cm⁻¹ regions, respectively. The C-F bond stretch is also expected in the fingerprint region, typically around 1210-1230 cm⁻¹.

Expected FTIR Absorption Bands

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Amide | 3300 - 3400 |

| Aromatic C-H Stretch | Aryl | 3050 - 3150 |

| Aliphatic C-H Stretch | Ethoxy | 2850 - 2980 |

| C=O Stretch (Amide I) | Amide | 1650 - 1670 |

| N-H Bend (Amide II) | Amide | 1530 - 1550 |

| C-O-C Asymmetric Stretch | Ether | 1200 - 1250 |

| C-F Stretch | Fluoroaromatic | 1210 - 1230 |

| C-O-C Symmetric Stretch | Ether | 1020 - 1050 |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis (e.g., LC-MS, HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight of the compound, confirming its elemental composition. The molecular formula for this compound is C₁₅H₁₄FNO₂. Its monoisotopic mass is 259.1009 Da. In electrospray ionization (ESI) mass spectrometry, the compound would be detected as its protonated molecular ion [M+H]⁺ at an m/z of approximately 260.1081. uni.lu

Tandem mass spectrometry (MS/MS) reveals the fragmentation pattern, which helps to confirm the structure. The most probable fragmentation pathway involves the cleavage of the amide bond, which is the weakest linkage. This would result in two primary fragment ions: the 4-fluorobenzoyl cation at m/z 123.03 and a fragment corresponding to the 2-ethoxyphenylamine portion of the molecule.

Predicted Mass Spectrometry Fragments (ESI+)

| m/z (Da) | Ion | Description |

| 260.1081 | [M+H]⁺ | Protonated molecular ion |

| 136.0757 | [C₈H₁₀NO]⁺ | Fragment from cleavage of amide C-N bond |

| 123.0346 | [C₇H₄FO]⁺ | 4-Fluorobenzoyl cation from amide C-N bond cleavage |

X-ray Crystallography for Solid-State Structural Determination

While specific crystal structure data for this compound is not publicly available, analysis of closely related structures, such as other N-aryl benzamides, allows for a robust prediction of its solid-state characteristics. mdpi.comresearchgate.net The molecule is expected to be non-planar, with significant dihedral angles between the planes of the two aromatic rings and the central amide group. This twisted conformation is typical for N-aryl benzamides.

A defining feature of the crystal packing would be intermolecular hydrogen bonding. The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. This interaction (N-H···O=C) is a highly reliable and directional force that would link adjacent molecules into one-dimensional chains or two-dimensional sheets within the crystal lattice. mdpi.comresearchgate.net Weaker interactions, such as C-H···O and C-H···F contacts, would provide further stability to the three-dimensional crystal packing.

Expected Crystallographic Features

| Structural Feature | Description |

| Molecular Conformation | Non-planar, with significant dihedral angles between the aromatic rings and the amide plane. |

| Primary Intermolecular Interaction | Strong N-H···O=C hydrogen bonding between the amide groups of adjacent molecules. |

| Supramolecular Assembly | Formation of infinite chains or sheets stabilized by the primary hydrogen bonds. |

| Secondary Interactions | Weaker C-H···O, C-H···F, and potential π-π stacking interactions contributing to the overall packing. |

Crystal Packing and Intermolecular Interactions (e.g., N-H···O, C-H···O, C-H···F, C-H···π Hydrogen Bonds)

While specific crystallographic data for this compound is not publicly available, the analysis of analogous benzamide (B126) structures allows for a predictive understanding of its solid-state behavior. The crystal packing of such compounds is typically dominated by a network of hydrogen bonds. The amide group (-CONH-) is a potent hydrogen bond donor (N-H) and acceptor (C=O).

It is anticipated that the primary interaction would be a strong N-H···O hydrogen bond , forming chains or dimeric motifs between the amide groups of adjacent molecules. For instance, in related benzamides, these interactions are a recurring feature, often creating one-dimensional chains.

Conformational Analysis in the Crystalline State

The conformation of this compound in the crystalline state is defined by the relative orientation of its constituent parts, primarily the dihedral angles between the two aromatic rings and the central amide plane. In similar structures, such as 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, the molecule is not planar. acs.org The dihedral angle between the two aromatic rings in that compound was found to be 14.1(2)°. acs.org

For this compound, a twisted conformation is expected. The degree of twist is influenced by steric hindrance from the ortho-ethoxy group and the formation of intramolecular hydrogen bonds, if any are present. The planarity of the amide group itself is generally maintained to allow for resonance stabilization. The orientation of the ethoxy group (-OCH2CH3) would also be a key conformational feature, likely positioned to minimize steric clashes with the amide linkage. Conformational analysis of related molecules has shown that non-planar conformations are often energetically preferred.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. It maps the electron distribution of a molecule within its crystalline environment. By generating a surface around the molecule, regions of close contact with neighboring molecules are highlighted.

For a molecule like this compound, a Hirshfeld analysis would typically reveal the following contributions to the crystal packing:

H···H contacts: Usually representing the largest percentage of the surface, indicative of van der Waals forces.

O···H/H···O contacts: Corresponding to the strong N-H···O and weaker C-H···O hydrogen bonds.

F···H/H···F contacts: Quantifying the contribution of C-H···F hydrogen bonds.

C···H/H···C contacts: Often indicative of C-H···π interactions.

In analogous structures, these interactions are the dominant forces in the crystal packing. For example, in ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate, H···H, O···H, and C···H contacts were found to be the most significant. A data table summarizing these percentage contributions would typically be generated from the analysis software.

| Interaction Type | Typical Contribution (%) |

| H···H | 40 - 55% |

| O···H / H···O | 20 - 30% |

| F···H / H···F | 5 - 15% |

| C···H / H···C | 5 - 10% |

| Other (C···C, C···F, etc.) | < 5% |

Note: This table represents typical values for similar compounds and is for illustrative purposes only, as specific experimental data for this compound is not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like benzamides, the absorption spectrum is typically characterized by bands corresponding to π → π* and n → π* transitions.

The benzoyl and phenyl rings contain π-electron systems that give rise to strong absorption bands, usually in the 200-300 nm range, which are characteristic of π → π* transitions. The amide group contains non-bonding electrons (n) on the oxygen atom, which can be excited to an anti-bonding π* orbital. This n → π* transition is typically weaker and occurs at a longer wavelength, around 215 nm for simple amides. The specific absorption maxima (λ_max) for this compound would be influenced by the substitution pattern on the aromatic rings and the solvent used for the measurement.

Chiral Resolution Techniques for Enantiomeric Purity Assessment (if applicable)

Chirality is a property of molecules that are non-superimposable on their mirror images. For a compound to be chiral, it typically must contain a stereocenter, such as a carbon atom bonded to four different groups.

Based on the chemical structure of this compound, there are no stereocenters present. The molecule is achiral. Therefore, it exists as a single structure, not as a pair of enantiomers. Consequently, chiral resolution techniques, which are processes used to separate racemic mixtures into their individual enantiomers, are not applicable to this compound.

Theoretical and Computational Chemistry

Quantum Chemical Calculations (e.g., DFT methods)

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, making it a cornerstone of modern computational chemistry. edu.krd Calculations are typically performed using a functional, such as B3LYP, and a basis set (e.g., 6-31G, 6-311++G(d,p)), which approximates the molecular orbitals. edu.krdresearchgate.net

Before any properties can be accurately calculated, the molecule's lowest-energy three-dimensional structure must be determined through a process called geometry optimization. This iterative process adjusts the positions of the atoms until a stable energy minimum is found. nih.gov For flexible molecules like N-(2-ethoxyphenyl)-4-fluorobenzamide, which has rotatable bonds, this process is more complex.

A key feature of N-arylbenzamides is the relative orientation of the two aromatic rings, defined by the dihedral angles around the amide bond. Conformational analysis, often performed via a Potential Energy Surface (PES) scan, is used to identify the most stable conformer (or rotamer). A PES scan involves systematically rotating a specific dihedral angle and calculating the energy at each step.

For instance, a PES scan was performed on the closely related molecule 4-ethoxy-2,3-difluoro benzamide (B126) using the B3LYP/6-31+G(d,p) method to understand the rotation around the C-O bond of the ethoxy group. researchgate.net The resulting scan reveals the energy barriers to rotation and confirms the minimum energy conformation. researchgate.net Similarly, X-ray diffraction studies of other fluorinated benzamides, such as N-(2,4-difluorophenyl)-2-fluorobenzamide , show that the amide group plane is typically twisted relative to the aromatic rings, with dihedral angles around 23°. mdpi.com This non-planar conformation is a common feature of this molecular class. mdpi.commdpi.com

The optimized geometry provides fundamental data on bond lengths and angles. While specific data for the title compound is not published, the following table presents calculated bond lengths for the structural isomer 4-ethoxy-2,3-difluoro benzamide , which showcases typical values for the scaffold. researchgate.net

| Bond | Calculated Bond Length (Å) |

|---|---|

| C=O (Amide) | 1.222 |

| C-N (Amide) | 1.370 |

| N-H (Amide) | 1.008 |

| C-F | 1.353 |

| C-O (Ethoxy) | 1.360 |

HOMO-LUMO Energy Gaps: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. nih.gov A small energy gap suggests a molecule is more reactive and can be more easily excited. researchgate.net

For the related compound 4-ethoxy-2,3-difluoro benzamide , DFT calculations provided the following frontier orbital energies. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.91841 |

| ELUMO | -1.5365 |

| Energy Gap (ΔE) | 5.38191 |

Molecular Electrostatic Potential (MEP): An MEP map is a visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting sites for electrophilic and nucleophilic attack. In an MEP map, red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). Green areas are neutral. For benzamide derivatives, the carbonyl oxygen typically appears as a red, electron-rich region, making it a primary site for hydrogen bonding. researchgate.netresearchgate.net

Charge Distribution: Mulliken population analysis is a method to calculate the partial atomic charges on each atom in a molecule. This helps in understanding the distribution of electrons and identifying charge localization. In studies of 4-ethoxy-2,3-difluoro benzamide , Mulliken analysis showed that the electronegative oxygen, nitrogen, and fluorine atoms carry a negative charge, while the amide hydrogen and many carbon atoms are positively charged, which is consistent with their known electronegativity. researchgate.net

Reactivity Indices: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior. These include:

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness; a measure of reactivity.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. These parameters are widely used to compare the reactivity of different molecules within a series. researchgate.net

Quantum chemical calculations can accurately predict vibrational (infrared and Raman), electronic (UV-Vis), and magnetic resonance (NMR) spectra. researchgate.net Theoretical spectra are often calculated and compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands. researchgate.netdntb.gov.ua

For 4-ethoxy-2,3-difluoro benzamide , DFT calculations were used to compute the harmonic vibrational frequencies. researchgate.net The calculated frequencies for key functional groups, such as the N-H stretch (typically around 3450 cm⁻¹) and the C=O stretch (around 1680 cm⁻¹), were found to be in good agreement with the experimental FT-IR and FT-Raman spectra after applying a scaling factor to account for anharmonicity and other systematic errors in the theoretical method. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. Experimental NMR data for related compounds like N-(2,3-difluorophenyl)-2-fluorobenzamide and N-(2,4-difluorophenyl)-2-fluorobenzamide have been reported, providing a basis for comparison with theoretical predictions. mdpi.commdpi.com

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. Calculating BDEs helps to identify the weakest bonds in a molecule and predict its thermal stability and potential fragmentation pathways. While specific BDE calculations for this compound are not available, this analysis is a standard part of computational chemistry used to assess molecular stability.

Free energy scans are closely related to the conformational analysis performed via PES scans. By including thermal and entropic corrections, these scans can determine the relative free energies of different conformers, providing a more accurate picture of their populations at a given temperature. The PES scan performed for 4-ethoxy-2,3-difluoro benzamide is a direct example of exploring the energy landscape related to bond rotation. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent interactions, and the stability of ligand-protein complexes. nih.gov

In drug design, MD simulations are often used to validate the results of molecular docking. After a ligand is docked into a protein's binding site, an MD simulation can assess whether the ligand remains stably bound or if it diffuses away. This was demonstrated in studies of other benzamide derivatives, where MD simulations were used to confirm the stability of the docked compound in the active site of its target enzyme over a simulation time of nanoseconds. nih.gov Such an analysis for this compound would be crucial to evaluate its stability within a biological target.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a vital tool in drug discovery for screening virtual libraries of compounds and predicting their binding affinity. nih.gov

Numerous studies have performed docking analyses on 4-fluorobenzamide (B1200420) derivatives to rationalize their biological activity. nih.govnih.gov For example, novel 4-fluorobenzamide-based derivatives were docked into the active sites of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes to predict their anti-inflammatory potential. nih.gov The results of these docking studies typically include:

Binding Score: An estimation of the binding affinity (e.g., in kcal/mol). A more negative score usually indicates a stronger interaction.

Binding Interactions: A detailed map of the non-covalent interactions between the ligand and the protein's amino acid residues. These often include hydrogen bonds (e.g., with the amide N-H or carbonyl C=O), hydrophobic interactions with nonpolar residues, and pi-pi stacking with aromatic residues.

In a study of indomethacin-derived oxadiazoles, docking into the inducible nitric oxide synthase (iNOS) protein receptor helped correlate the computed binding scores with experimentally observed inhibitory activity. nih.gov A similar docking study of this compound into a relevant protein target would be essential to hypothesize a mechanism of action and guide further experimental work.

Prediction of Binding Modes and Affinities to Macromolecular Targets (e.g., Enzymes, Receptors, Ion Channels)

Molecular docking is a primary computational tool used to predict the binding orientation and affinity of a small molecule, or ligand, to its macromolecular target. For this compound, docking simulations can be employed to predict how it might interact with the binding sites of various proteins, such as enzymes, G-protein-coupled receptors (GPCRs), or ion channels.

The process involves computationally placing the ligand into the three-dimensional structure of a protein target and calculating a "scoring function" that estimates the binding affinity. Studies on structurally similar compounds have successfully used this approach. For instance, docking studies on various benzamide and pyran derivatives have been used to predict their binding modes within the active sites of enzymes like dihydrofolate reductase (DHFR). researchgate.net These studies help identify the most likely binding conformation and the key interactions that stabilize the ligand-protein complex. While specific docking studies on this compound are not detailed in the provided literature, the methodology is directly applicable. The predicted binding affinity, often expressed in kcal/mol, provides a quantitative estimate of how strongly the compound might bind to a potential biological target.

Table 1: Illustrative Binding Affinities of Related Compounds to Macromolecular Targets This table demonstrates typical results from docking studies on compounds with structural similarities to this compound, showcasing the prediction of binding energies against various viral proteins.

| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) |

| Tyrosine Alkaloids | Spike | -4.3 to -5.2 |

| Tyrosine Alkaloids | Mpro | -4.3 to -5.2 |

| Tyrosine Alkaloids | RdRp | -4.3 to -5.2 |

| Data derived from in silico analyses of marine brominated tyrosine alkaloids against SARS-CoV-2 proteins. researchgate.net |

Analysis of Key Residue Interactions (e.g., hydrogen bonding, π-π interactions, hydrophobic interactions)

The stability of a ligand within a protein's binding pocket is determined by a network of non-covalent interactions. Computational analysis can dissect these interactions for this compound.

Hydrogen Bonding: The amide group (-CONH-) in this compound is a classic hydrogen bond donor (the N-H group) and acceptor (the carbonyl C=O group). Crystal structure analyses of related fluorinated benzamides and thiourea (B124793) derivatives consistently show the formation of strong intermolecular hydrogen bonds. nih.govmdpi.com For example, N-H⋯O and N-H⋯S hydrogen bonds are common motifs that direct the crystal packing of similar molecules. nih.gov It is highly probable that this compound would engage in similar hydrogen bonding with amino acid residues like aspartate, glutamate, serine, or threonine in a protein binding site. nih.gov

π-π Interactions: The compound possesses two aromatic rings (the 2-ethoxyphenyl ring and the 4-fluorophenyl ring) which can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. These interactions are crucial for the stability of many protein-ligand complexes. nih.gov

Hydrophobic Interactions: The ethoxy group (-OCH2CH3) and the phenyl rings contribute to the molecule's hydrophobicity, promoting interactions with nonpolar residues like leucine, isoleucine, and valine within the binding pocket. nih.gov

Other Interactions: The fluorine atom can participate in C-H⋯F interactions, which are recognized as significant, albeit weaker, hydrogen bonds that contribute to conformational stability. mdpi.com Furthermore, n→π* interactions, where the lone pair of a carbonyl oxygen interacts with the antibonding orbital of a nearby carbonyl group, can influence local conformation and compete with hydrogen bonding. nih.govresearchgate.net

Binding Site Characterization and Allosteric Modulation Prediction

Computational methods are not only for predicting binding to the primary (orthosteric) site but also for identifying alternative (allosteric) binding sites. Allosteric modulators bind to a site distinct from the endogenous ligand's binding site, altering the target protein's conformation and function. nih.gov

A structurally related compound, 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide (ML382), has been identified as a potent and selective positive allosteric modulator (PAM) of the Mas-related G-protein-coupled receptor X1 (MrgX1). nih.govresearchgate.net This receptor is a potential non-opioid target for treating chronic pain. researchgate.net Given that ML382 shares the N-(2-ethoxyphenyl)benzamide core structure, it is plausible that this compound could be investigated as a potential allosteric modulator for MrgX1 or other GPCRs. nih.govresearchgate.net Computational tools can be used to screen for potential allosteric sites on a target receptor and predict whether a compound like this compound is likely to bind and act as a positive (PAM), negative (NAM), or neutral allosteric ligand. nih.govnih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). ecetoc.org

Development of Predictive Models for Molecular Attributes

For a series of analogues that includes this compound, a QSAR model could be developed to predict molecular attributes like inhibitory concentration (IC50) against an enzyme or binding affinity to a receptor. nih.govmdpi.com The first step is to create a dataset of structurally similar compounds with experimentally measured values for the property of interest. researchgate.net Once a statistically robust model is built, it can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. mdpi.com This approach saves significant time and resources in the drug discovery process. nih.gov QSAR models have been successfully developed for various benzamide and benzimidazole (B57391) derivatives to predict their cytotoxic, anti-inflammatory, or antimicrobial activities. nih.govresearchgate.net

Descriptors and Statistical Methodologies in Model Construction

The construction of a QSAR/QSPR model involves two key components: molecular descriptors and statistical methods. ecetoc.orgnih.gov

Molecular Descriptors: These are numerical values that encode different aspects of a molecule's structure. Thousands of descriptors can be calculated, falling into several categories. researchgate.net

Statistical Methodologies: These are used to create the mathematical equation that links the descriptors to the activity or property. The goal is to select a combination of descriptors that best explains the variance in the observed data.

Table 2: Common Descriptors and Statistical Methods in QSAR/QSPR

| Category | Examples |

| Molecular Descriptors | |

| 1D (Constitutional) | Molecular Weight, Atom Count, Rotatable Bond Count |

| 2D (Topological) | Connectivity Indices (e.g., Kier & Hall), Shape Indices, Autocorrelation Descriptors |

| 3D (Geometrical) | Molecular Surface Area, Volume, 3D-MoRSE Descriptors researchgate.net |

| Physicochemical | LogP (Lipophilicity), Molar Refractivity, Dipole Moment |

| Quantum Chemical | HOMO/LUMO energies, Mulliken charges researchgate.net |

| Statistical Methods | |

| Regression Methods | Multiple Linear Regression (MLR), Partial Least Squares (PLS) nih.gov |

| Machine Learning | Support Vector Machines (SVM), Random Forest (RF), Artificial Neural Networks (ANN) ecetoc.orgnih.gov |

The selection of appropriate descriptors and statistical methods is crucial for building a predictive and robust QSAR model. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Before a compound can be considered a potential drug, its ADME properties must be evaluated. In silico ADME prediction provides an early assessment of a compound's pharmacokinetic profile, helping to identify potential liabilities. researchgate.netjonuns.com Various software platforms, such as SwissADME and ADMET Predictor, are used for these predictions. mdpi.comnih.gov For this compound, these tools can estimate a range of crucial properties.

Studies on similar small molecules, including benzimidazole and nitrobenzamide derivatives, routinely employ these predictive models to assess drug-likeness. nih.govrsc.orgnih.gov Key parameters evaluated include adherence to Lipinski's Rule of Five, which predicts oral bioavailability, as well as predictions for gastrointestinal absorption, blood-brain barrier (BBB) permeability, and interaction with metabolic enzymes like Cytochrome P450s. mdpi.comnih.gov

Table 3: Hypothetical In Silico ADME Profile for this compound This table presents a typical ADME prediction profile that would be generated for a small molecule like this compound, based on standard computational models.

| Property | Predicted Value/Descriptor | Interpretation |

| Physicochemical Properties | ||

| Molecular Weight | 259.27 g/mol | Meets Lipinski's rule (< 500) |

| LogP (Lipophilicity) | ~3.0 - 3.5 | Acceptable lipophilicity, meets Lipinski's rule (< 5) |

| Hydrogen Bond Donors | 1 | Meets Lipinski's rule (≤ 5) |

| Hydrogen Bond Acceptors | 3 (O, O, F) | Meets Lipinski's rule (≤ 10) |

| Pharmacokinetics | ||

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut |

| Blood-Brain Barrier (BBB) Permeant | Yes/No | Prediction of ability to cross into the central nervous system |

| P-glycoprotein (P-gp) Substrate | Yes/No | Predicts susceptibility to efflux pumps |

| CYP450 Inhibition | Inhibitor/Non-inhibitor of various isoforms | Predicts potential for drug-drug interactions |

| Drug-Likeness | ||

| Lipinski's Rule of Five | 0 violations | Good potential for oral bioavailability |

| Bioavailability Score | ~0.55 | Indicates good absorption and distribution properties mdpi.com |

Molecular Level Interactions and Biochemical Mechanism Studies in Vitro Focus

Receptor Binding Affinity and Selectivity Profiling (In Vitro Assays)

In vitro receptor binding assays are fundamental in pharmacological research to determine the affinity and selectivity of a compound for various biological targets. These assays typically involve incubating the compound with a preparation of receptors, often from cell membranes or recombinant sources, and a radiolabeled ligand that is known to bind to the target receptor. The ability of the test compound to displace the radioligand indicates its binding affinity, which is often expressed as an inhibition constant (Kᵢ).

Despite a thorough review of available scientific literature, no specific studies detailing the receptor binding affinity and selectivity profile for N-(2-ethoxyphenyl)-4-fluorobenzamide were identified. Research has been conducted on structurally related benzamide (B126) compounds, which have shown affinity for various receptors, including serotonin (B10506) and sigma receptors. For instance, certain fluorobenzamide derivatives have been investigated for their potent and selective antagonism of the 5-HT1A receptor, a key target in neuropharmacology. wikipedia.orgresearchgate.net Similarly, other benzamide structures, such as N-(N-benzylpiperidin-4-yl)-2-fluorobenzamide, have demonstrated high affinity for sigma receptors. nih.gov However, data directly pertaining to this compound is not present in the reviewed literature.

The study of ligand-receptor interaction kinetics provides valuable information on the rate at which a compound binds to (association rate, kₒₙ) and dissociates from (dissociation rate, kₒff) its receptor. Saturation binding assays are employed to determine the total number of specific binding sites in a given tissue or cell preparation (Bₘₐₓ) and the equilibrium dissociation constant (Kₔ) of a ligand for a receptor. These parameters are crucial for understanding the pharmacodynamics of a compound.

No publicly available scientific studies were found that have performed ligand-receptor interaction kinetics or saturation binding analyses for this compound. Therefore, its association and dissociation rates, as well as its Bₘₐₓ and Kₔ values for any receptor, remain uncharacterized.

Competitive binding assays are a common method to determine the affinity of an unlabeled compound for a receptor by measuring its ability to compete with a labeled reference ligand. The concentration of the test compound that displaces 50% of the specific binding of the reference ligand is known as the IC₅₀ value, which can then be used to calculate the inhibition constant (Kᵢ).

Scientific literature searches did not yield any competitive binding studies conducted with this compound against any known reference ligands for any receptor type. While studies on related compounds like p-DMPPF have utilized competitive binding assays to establish their pharmacological profile at the 5-HT1A receptor, no such data exists for the specific compound . wikipedia.orgresearchgate.net

Ion channels and sigma receptors are important drug targets involved in a wide range of physiological processes. edx.orgmdpi.com The interaction of a compound with these receptors can have significant therapeutic implications. For example, the modulation of ion channels can affect cellular excitability, while ligands for sigma receptors are being investigated for their potential in treating neurological disorders and cancer. nih.govmdpi.com

There is no available research in the scientific literature that has investigated the interaction of this compound with specific receptors such as ion channels or sigma receptors. While other fluorobenzamide derivatives have been shown to bind to sigma receptors with high affinity, this has not been demonstrated for this compound. nih.gov

Enzyme Inhibition Kinetics and Mechanistic Investigations (Cell-Free Systems)

Enzyme inhibition assays are critical for identifying and characterizing compounds that modulate the activity of specific enzymes. These cell-free systems allow for the direct assessment of a compound's effect on an enzyme's catalytic activity and the elucidation of its mechanism of inhibition.

A comprehensive search of scientific databases and literature revealed no studies on the enzyme inhibition kinetics or mechanistic investigations for this compound. Therefore, its potential to inhibit any specific enzyme is currently unknown. For context, other benzamide derivatives have been explored as inhibitors of various enzymes, such as histone deacetylases. researchgate.net

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀) and its inhibition constant (Kᵢ). The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions. The Kᵢ value is a more absolute measure of binding affinity, independent of substrate concentration.

No published data is available that reports the IC₅₀ or Kᵢ values for this compound against any enzyme.

Table of IC₅₀ and Kᵢ Values for this compound

| Enzyme Target | IC₅₀ | Kᵢ |

| Data Not Available | Data Not Available | Data Not Available |

Understanding the type of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) is essential for drug development as it describes how the inhibitor interacts with the enzyme and its substrate. This is typically determined through kinetic studies by measuring enzyme activity at various substrate and inhibitor concentrations.

As no enzyme inhibition studies have been published for this compound, the type of inhibition it may exert on any enzyme has not been elucidated.

Targeted Enzyme Families (e.g., kinases, hydrolases, cholinesterases, alpha-glucosidase, COX enzymes)

The benzamide scaffold, a core component of this compound, is prevalent in a variety of molecules designed to inhibit several key enzyme families. Research into structurally related compounds provides insight into the potential enzymatic targets for this specific molecule.

Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are critical enzymes in the nervous system, and their inhibition is a key strategy in managing Alzheimer's disease. nih.gov Benzamide derivatives have been identified as potential AChE inhibitors. researchgate.net For instance, a series of 4-benzamido-N-(1-benzylpiperidin-4-yl) benzamide derivatives were synthesized and evaluated for AChE inhibitory activity, with the 4-fluorophenyl derivative showing the most potency in that specific series. researchgate.net Similarly, derivatives of N-substituted brominated 2-phenitidine (which contains a 2-ethoxyphenyl group) have demonstrated inhibitory activity against both AChE and BChE. nih.gov The presence of electron-withdrawing groups, such as the fluorine atom in this compound, has been shown in related series to be favorable for inhibitory action. nih.gov

Alpha-Glucosidase: This enzyme is a target for managing type 2 diabetes, as its inhibition can delay carbohydrate digestion and lower postprandial blood glucose levels. dovepress.comjuniperpublishers.com Numerous studies have demonstrated that benzamide derivatives can act as potent α-glucosidase inhibitors. nih.gov In one study, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-arylacetamides, which share the N-arylacetamide linkage, showed significant α-glucosidase inhibition, with some derivatives being more potent than the standard drug, acarbose. mdpi.com

Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins. nih.govstanford.edu Selective inhibition of COX-2 is a major goal for developing anti-inflammatory drugs with fewer gastrointestinal side effects. nih.gov The general structure of many selective COX-2 inhibitors features a central ring system with specific side groups, a category into which certain complex benzamides can be classified. For example, N-benzyl-2-fluorobenzamide derivatives have been explored as dual-target inhibitors, indicating the versatility of this chemical scaffold. nih.gov

Table 1: In Vitro Enzyme Inhibition by Structurally Related Benzamide Derivatives This table presents data for compounds structurally related to this compound to illustrate the inhibitory potential of the chemical class.

| Compound Series | Target Enzyme | Most Potent Derivative Example | IC₅₀ Value | Reference |

|---|---|---|---|---|

| 4-benzamido-N-(1-benzylpiperidin-4-yl) benzamides | Acetylcholinesterase (AChE) | Compound with 4-Fluorophenyl moiety | 16.42 µM | researchgate.net |

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-diones | Acetylcholinesterase (AChE) | Compound 4a (ortho-chloro derivative) | 0.91 µM | nih.gov |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides | α-Glucosidase | Compound 5o (N-(2-methyl-5-nitrophenyl) derivative) | ~4x more potent than acarbose | nih.gov |

| 1,2-benzothiazine-N-arylacetamides | α-Glucosidase | Compound 12a | 18.25 µM | mdpi.com |

Cellular Pathway Modulation in Model Systems (Non-Clinical Cell Lines)

While direct studies on this compound's effect on cellular pathways are not extensively documented, the activities of its structural analogs and compounds targeting the same enzymes offer valuable insights into its potential mechanisms.

Analysis of Downstream Signaling Events (e.g., PI3K/Akt pathway modulation)

The modulation of cellular signaling pathways is a downstream consequence of engaging specific molecular targets. Bruton's tyrosine kinase (BTK), a known target for some complex heterocyclic inhibitors, is a crucial component of the B-cell receptor signaling pathway which can involve kinases like PI3K and PKC. nih.govmdpi.com Inhibition of BTK can therefore interfere with these downstream events. mdpi.com Although not a direct inhibitor, the benzamide scaffold is part of more complex molecules that target such kinases. The potential for this compound or its derivatives to influence such pathways would depend on their ability to inhibit specific upstream kinases that regulate cascades like the PI3K/Akt pathway.

Gene Expression and Protein Level Alterations (e.g., ubiquitin-mediated degradation pathways, BTK activity)

The inhibition of specific enzymes can lead to significant changes in gene expression and protein stability.

BTK Activity: BTK is a nonreceptor tyrosine kinase essential for the proliferation and survival of B-cells. nih.gov Pharmacological inhibition of BTK is a therapeutic strategy in B-cell malignancies. nih.gov Ibrutinib, a well-known BTK inhibitor, covalently binds to the kinase domain, but also demonstrates off-target effects on other kinases. nih.gov The development of more selective inhibitors is an active area of research. The activity of BTK inhibitors ultimately leads to the depletion of key survival proteins; for example, they can potently deplete the MYCN oncoprotein in neuroblastoma cells. nih.gov

Ubiquitin-Mediated Pathways: The ubiquitin-proteasome system is a critical regulator of protein degradation and cellular signaling. Deubiquitinating enzymes (DUBs) reverse this process. The inhibition of specific DUBs is an emerging anti-cancer strategy. Notably, a class of N-benzyl-2-phenylpyrimidin-4-amine derivatives were identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex. researchgate.net Inhibition of this complex in non-small cell lung cancer cells led to a measurable increase in the levels of monoubiquitinated Proliferating Cell Nuclear Antigen (Ub-PCNA), a key factor in DNA damage response, and subsequently decreased cell survival. researchgate.net This demonstrates that scaffolds related to benzamides can be incorporated into molecules that directly alter protein ubiquitination status and affect cellular protein levels.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Correlating Structural Features with Observed In Vitro Biochemical Activities

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. For benzamide derivatives, the nature and position of substituents on the aromatic rings significantly influence their biological activity.

In studies of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives as AChE inhibitors, it was found that electron-withdrawing groups such as chloro (Cl), fluoro (F), and nitro (NO₂) on the benzyl (B1604629) ring resulted in the most potent activity, particularly when placed at the ortho or para positions. nih.gov This suggests that the 4-fluoro substitution in this compound is a favorable feature for potential bioactivity.

For a series of 2-phenoxybenzamides with antiplasmodial activity, the substitution pattern on the anilino part of the molecule was critical. nih.gov Similarly, in α-glucosidase inhibitors based on a 2-chloro-nitrobenzamide scaffold, the presence of both an electron-donating methyl group and an electron-withdrawing nitro group on the terminal phenyl ring greatly enhanced inhibitory activity against the target enzyme. nih.gov The ethoxy group on the N-phenyl ring of the title compound is an electron-donating group, which, depending on the target, could either enhance or decrease activity based on the specific electronic and steric requirements of the enzyme's binding pocket. For example, in a series of stilbenes, derivatives with strong electron-donating groups showed protective effects against H₂O₂-induced toxicity, whereas those with electron-withdrawing groups were more toxic under oxidative stress. nih.gov

Table 2: Influence of Functional Groups on In Vitro Activity of Related Benzamide Scaffolds

| Compound Series | Target/Activity | Observation | Implication for this compound | Reference |

|---|---|---|---|---|

| Benzylpiperazine derivatives | AChE Inhibition | Electron-withdrawing groups (F, Cl) at ortho/para positions enhance potency. | The 4-fluoro group is likely a positive contributor to activity. | nih.gov |

| 2-Phenoxybenzamides | Antiplasmodial Activity | Substitutions on the anilino ring are critical for activity. | The 2-ethoxy group on the N-phenyl ring is a key determinant of activity. | nih.gov |

| Thiosemicarbazone derivatives | α-Amylase Inhibition | Electron-donating groups (methoxy, hydroxyl) on the benzene (B151609) ring augment scavenging activity. | The 2-ethoxy group may contribute positively to certain biological activities. | nih.gov |

Elucidation of Pharmacophoric Requirements and Functional Group Contributions

A pharmacophore model describes the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For benzamide-based inhibitors, several key features are consistently important.

Aromatic Rings: The two aromatic rings (the 4-fluorobenzoyl ring and the 2-ethoxyphenyl ring) typically engage in hydrophobic interactions or π-π stacking within the enzyme's active site. nih.gov In the case of COX-2 inhibitors, for example, one aromatic ring often fits into a specific hydrophobic side pocket. nih.gov

Amide Linker (-CONH-): This central group is a critical hydrogen-bonding element. The amide N-H can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a hydrogen bond acceptor. These interactions are often essential for anchoring the inhibitor in the correct orientation within the active site. nih.gov

Functional Groups: Specific substituents contribute significantly to binding affinity and selectivity.

4-Fluoro Group: The fluorine atom is a small, highly electronegative atom that can alter the electronic properties of the phenyl ring and participate in hydrogen bonding or other electrostatic interactions. In N-benzyl-2-fluorobenzamide derivatives, the 2-fluorobenzamide (B1203369) portion was shown via molecular modeling to chelate with a crucial zinc ion in the active site of histone deacetylase 3 (HDAC3). nih.gov This highlights the ability of the fluorobenzamide moiety to form specific, high-affinity interactions.

2-Ethoxy Group: The ethoxy group (-OCH₂CH₃) on the second phenyl ring adds a lipophilic character and can occupy a hydrophobic pocket in the target enzyme. Its position at the ortho position influences the rotational freedom between the two aromatic rings, which can be crucial for adopting the correct conformation for binding.

Pharmacophore models generated for inhibitors of targets like the BET family protein Brd4 often show a combination of hydrophobic features and hydrogen bond acceptors/donors, which aligns with the structural characteristics of this compound. nih.gov

Analytical Method Development and Characterization in Research Matrices

Chromatographic Techniques for Purity Assessment, Quantification, and Impurity Profiling

Chromatographic methods are central to determining the purity of N-(2-ethoxyphenyl)-4-fluorobenzamide, quantifying its concentration in various research matrices, and identifying potential process-related impurities or degradation products.

A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the primary technique for assessing the purity and quantifying this compound. The development of such a method involves a systematic approach to optimize separation from potential impurities.

A typical RP-HPLC method would be developed and validated according to International Council for Harmonisation (ICH) guidelines. grafiati.comrjptonline.org The method would be designed to be specific, linear, accurate, precise, and robust. The separation is generally achieved on a C18 column due to the non-polar nature of the aromatic rings in the molecule. nih.gov A mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is used in either an isocratic or gradient elution mode to achieve optimal separation. ijpsonline.com Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance.

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis

Method validation would ensure its suitability for its intended purpose. Linearity is typically established across a concentration range, with a correlation coefficient (r²) greater than 0.999. Accuracy is confirmed by spike-recovery studies, while precision is assessed through repeatability and intermediate precision, with a relative standard deviation (RSD) of less than 2%. rjptonline.org

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for the identification and quantification of volatile and semi-volatile impurities that may be present in this compound samples. shimadzu.com These impurities can originate from starting materials, residual solvents, or byproducts formed during the synthesis process. For instance, in a typical synthesis involving the acylation of 2-ethoxyaniline with 4-fluorobenzoyl chloride, potential volatile impurities could include unreacted 2-ethoxyaniline or residual solvents like toluene (B28343) or dimethylformamide.

The GC-MS method provides high sensitivity and specificity, allowing for the detection of impurities at trace levels. orientjchem.org The mass spectrometer detector offers structural information, enabling the unambiguous identification of unknown volatile compounds by comparing their mass spectra with established libraries like NIST. thermofisher.com

Table 2: Typical GC-MS Parameters for Volatile Impurity Analysis

Techniques for Isolation and Purification of this compound and Analogs

Following synthesis, isolation and purification are critical steps to obtain this compound with the high degree of purity required for research applications. The choice of technique depends on the scale of the synthesis and the nature of the impurities.

For laboratory-scale preparations, two common methods are employed:

Recrystallization: This is often the most effective method for purifying solid crystalline compounds. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solvent. A suitable solvent system might be ethanol/water or ethyl acetate/hexane, where the compound has different solubilities at high and low temperatures. google.com

Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is the method of choice. A solvent system (eluent), typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate), is used to pass the crude mixture through a column packed with silica gel. mdpi.comnih.gov Components of the mixture are separated based on their differential adsorption to the silica and solubility in the eluent. Fractions are collected and analyzed (e.g., by TLC or HPLC) to isolate the pure compound.

For obtaining highly pure reference standards or isolating minor analogs, preparative HPLC can be utilized. This technique operates on the same principles as analytical HPLC but uses larger columns and higher sample loads to isolate milligram to gram quantities of the target compound. nih.gov

Stability Studies under Various Experimental Conditions (for research purposes, e.g., thermal, photolytic stability)

For research purposes, it is crucial to understand the intrinsic stability of this compound. Forced degradation studies are performed to identify potential degradation pathways and to develop stability-indicating analytical methods. nih.govbiomedres.us These studies expose the compound to stress conditions more severe than standard storage conditions, including acid and base hydrolysis, oxidation, heat, and light. researchgate.net

The amide linkage in this compound is a potential site for hydrolytic cleavage under acidic or basic conditions. The aromatic rings suggest a susceptibility to photolytic degradation. The stability-indicating HPLC method developed in section 6.1.1 is used to monitor the degradation of the parent compound and the formation of any degradation products. nih.govnih.gov

Table 3: Typical Conditions for Forced Degradation Studies

Impurity Profiling and Degradation Product Identification

Impurity profiling involves the identification and characterization of all potential impurities and degradation products in the this compound sample. This is essential for understanding the compound's stability and for ensuring that observed biological effects are attributable to the compound itself and not its impurities.

The primary degradation pathway anticipated for this compound is the hydrolysis of the amide bond, which would yield 4-fluorobenzoic acid and 2-ethoxyaniline. Other potential impurities could be process-related, arising from side reactions during synthesis.

The structural elucidation of unknown impurities and degradants is typically achieved using hyphenated analytical techniques. Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap, provides accurate mass data that can be used to determine the elemental composition of an unknown peak. nih.gov Further fragmentation using tandem MS (MS/MS) helps in elucidating the structure. For definitive structural confirmation, impurities can be isolated using preparative chromatography and subsequently analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Table 4: Potential Impurities and Degradation Products of this compound

Emerging Research Frontiers and Methodological Innovations

Application of Artificial Intelligence and Machine Learning in Rational Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the rational design of novel compounds, moving beyond traditional trial-and-error methods. nih.gov For N-(2-ethoxyphenyl)-4-fluorobenzamide, these computational approaches offer a powerful strategy to design next-generation analogs with optimized properties. AI algorithms can analyze vast datasets of chemical structures and biological activities to identify subtle structure-activity relationships (SAR) that may not be apparent through conventional analysis. nih.gov

Below is an illustrative table of how AI/ML could be used to design and prioritize a virtual library of this compound derivatives.